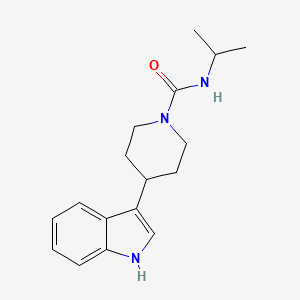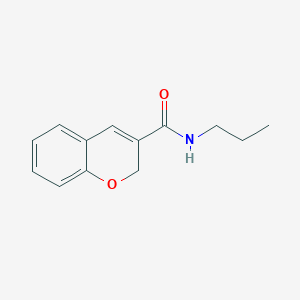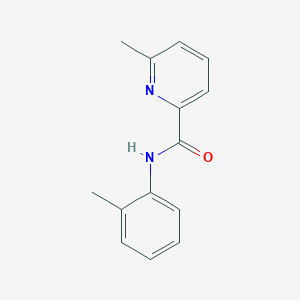
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one, also known as Bz-423, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. Bz-423 was first synthesized in 2004 by researchers at the University of Michigan and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
作用机制
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one works by targeting and modulating the activity of the mitochondrial F1F0-ATP synthase, which is responsible for generating ATP, the energy currency of cells. 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one binds to a specific subunit of the ATP synthase, known as subunit OSCP, leading to the disruption of the ATP synthase complex and the induction of apoptosis in targeted cells.
Biochemical and Physiological Effects
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in targeted cells, the modulation of mitochondrial function, and the inhibition of autoreactive T cells. 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has also been found to have anti-inflammatory properties and may have applications in the treatment of inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one is its ability to selectively target and eliminate specific cell types, making it a potentially powerful tool for research and therapy. However, 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has also been found to have cytotoxic effects on non-targeted cells, which may limit its usefulness in certain applications. Additionally, the complex mechanism of action of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one and its effects on mitochondrial function make it a challenging compound to study and understand.
未来方向
There are several potential future directions for research on 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one. One area of interest is the development of more targeted and specific derivatives of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one that can eliminate autoreactive T cells without affecting healthy cells. Another potential direction is the investigation of the neuroprotective effects of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one and its potential applications in the treatment of neurodegenerative disorders. Finally, further research is needed to fully understand the complex mechanism of action of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one and its effects on mitochondrial function.
合成方法
The synthesis of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one involves a multistep process that begins with the reaction of 2-aminophenol with phosgene to form 2-isocyanatophenol. This is then reacted with 2-aminobenzoxazole to form the intermediate compound, which is further reacted with ethyl chloroformate to produce 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one.
科学研究应用
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has been shown to have a range of potential therapeutic applications, including the treatment of autoimmune diseases, cancer, and neurodegenerative disorders. Studies have shown that 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one can selectively target and eliminate autoreactive T cells, which are involved in the development of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-11-5-7-15(8-6-13-11)12-14-9-3-1-2-4-10(9)17-12/h1-4H,5-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXAYZOIGRJADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)






![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)


